molecular formula C15H22INO3 B8177921 tert-Butyl (4-(3-iodophenoxy)butyl)carbamate

tert-Butyl (4-(3-iodophenoxy)butyl)carbamate

Cat. No.: B8177921
M. Wt: 391.24 g/mol
InChI Key: KNNUDCLHUJKZHC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(3-iodophenoxy)butyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodophenoxy group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(3-iodophenoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-iodophenol and a butylating agent. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(3-iodophenoxy)butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like cesium carbonate (Cs2CO3), and solvents like 1,4-dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted phenoxy derivatives, while oxidation reactions can produce corresponding phenolic compounds.

Scientific Research Applications

tert-Butyl (4-(3-iodophenoxy)butyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4-(3-iodophenoxy)butyl)carbamate involves its interaction with specific molecular targets. The iodophenoxy group can engage in various binding interactions with enzymes or receptors, potentially modulating their activity. The tert-butyl carbamate moiety may also influence the compound’s stability and bioavailability. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(3-iodophenoxy)butyl)carbamate is unique due to the presence of the 3-iodophenoxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[4-(3-iodophenoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO3/c1-15(2,3)20-14(18)17-9-4-5-10-19-13-8-6-7-12(16)11-13/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNUDCLHUJKZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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